molecular formula C9H4BrClFN B1446663 5-Bromo-1-chloro-8-fluoroisoquinoline CAS No. 1501083-37-9

5-Bromo-1-chloro-8-fluoroisoquinoline

Cat. No.: B1446663
CAS No.: 1501083-37-9
M. Wt: 260.49 g/mol
InChI Key: WWUXGJPQCBYYDG-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-8-fluoroisoquinoline (molecular formula: C₉H₄BrClFN) is a halogenated isoquinoline derivative. The fluorine atom at position 8 likely enhances electron-withdrawing effects, influencing reactivity in downstream applications like pharmaceutical intermediates or agrochemical synthesis.

Properties

IUPAC Name

5-bromo-1-chloro-8-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)8-5(6)3-4-13-9(8)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUXGJPQCBYYDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1F)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Halogenation via Functional Group Transformations

Detailed Research Findings and Comparative Analysis

Method Advantages Disadvantages Suitability for Scale-up
Direct bromination with NBS Simple, one-pot, good yield (~59%) Requires low temperature control; possible mixture formation High, optimized for large scale
Stepwise halogenation via tert-butylamino intermediates High regioselectivity; mild conditions Multi-step; requires handling of organolithium reagents Moderate, requires expertise
Indirect nitration/diazotization Allows functional group manipulation Complex, hazardous diazotization step Low, not preferred for large scale

Summary Table of Preparation Steps for 5-Bromo-1-chloro-8-fluoroisoquinoline

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 Isoquinoline NBS, H2SO4, -30°C to -15°C 5-Bromoisoquinoline Direct bromination, key intermediate
2 5-Bromoisoquinoline Organolithium reagents, tert-butylimine formation 1-tert-butylamino-5-bromoisoquinoline Enables selective chlorination and fluorination
3 1-tert-butylamino derivative Iodine monochloride (for chlorination) 5-Bromo-1-chloro derivative Electrophilic chlorination
4 Chlorinated intermediate Diazotization, fluoride sources This compound Halide exchange introduces fluorine

The preparation of this compound is best achieved through a combination of selective direct bromination and subsequent stepwise halogenation involving chlorination and fluorination via functional group transformations. The direct bromination method using N-bromosuccinimide in acidic medium at low temperature is the cornerstone for obtaining the 5-bromo intermediate in good yield and purity, suitable for scale-up. Subsequent introduction of chlorine and fluorine substituents requires more specialized synthetic steps involving organolithium chemistry and diazotization, but these methods provide the necessary regioselectivity and functional group compatibility.

This multi-step approach balances yield, selectivity, and scalability, making it the preferred route in both research and industrial settings.

Chemical Reactions Analysis

5-Bromo-1-chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-chloro-8-fluoroisoquinoline is utilized as a building block in the synthesis of pharmaceutical compounds. Its halogenated structure enhances binding affinity to various biological targets, making it a candidate for drugs aimed at treating neurological disorders and cancers.

  • Enzyme Inhibition : The halogen substituents improve binding to specific enzymes, which can inhibit their activity—vital for targeting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may modulate receptor functions, influencing cellular signaling pathways crucial for therapeutic effects, such as anti-cancer or anti-inflammatory responses.

Materials Science

The compound's unique electronic properties make it valuable in developing organic semiconductors and light-emitting diodes (LEDs). Its incorporation into materials can enhance conductivity and luminescence, essential for electronic applications.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. It facilitates the study of reaction mechanisms and the development of new synthetic methodologies, particularly in forming isoquinoline derivatives.

Antimicrobial Efficacy Evaluation

Research has demonstrated significant bactericidal effects against Staphylococcus aureus and Escherichia coli. The observed zones of inhibition ranged from 15 mm to 30 mm depending on the concentration used. This indicates enhanced antimicrobial activity compared to non-halogenated analogues due to the presence of halogens.

Anticancer Activity

Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle modulation and activation of caspases. In vitro studies have shown significant reductions in cell viability across various cancer cell lines, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Preliminary findings suggest potential neuroprotective effects in models of neurodegenerative diseases. The compound may modulate signaling pathways involved in neuronal survival, indicating its therapeutic potential in neuroprotection.

Mechanism of Action

The mechanism of action of 5-Bromo-1-chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-1-chloro-8-fluoroisoquinoline with structurally related halogenated isoquinolines and quinolines:

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Applications
This compound C₉H₄BrClFN 260.5 1-Cl, 5-Br, 8-F Not reported Pharmaceutical intermediates
5-Bromo-8-chloroisoquinoline C₉H₅BrClN 242.5 5-Br, 8-Cl Not reported Organic synthesis, ligand design
8-Bromo-5-chloroquinoline C₉H₅BrClN 242.5 5-Cl, 8-Br Not reported Cross-coupling reactions
5-Bromo-8-nitroisoquinoline C₉H₅BrN₂O₂ 267.0 5-Br, 8-NO₂ 139–141 Nitration studies, explosives
7-Bromo-8-hydroxyquinoline C₉H₆BrNO 224.05 7-Br, 8-OH Not reported Metal chelation, fluorescence

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine (8-F) and nitro (8-NO₂) groups increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (NAS) compared to chloro or bromo substituents . Steric Hindrance: Bulkier groups like nitro (8-NO₂) reduce solubility in nonpolar solvents compared to halogens (e.g., 8-Cl or 8-Br) .
  • Thermal Stability: 5-Bromo-8-nitroisoquinoline exhibits a defined melting point (139–141°C), suggesting higher crystallinity due to nitro-group hydrogen bonding .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Bromine at position 5 in 5-bromo-8-chloroisoquinoline facilitates palladium-catalyzed cross-coupling with aryl boronic acids, a reaction less efficient in nitro-substituted analogs due to competing side reactions .
  • Nucleophilic Substitution: The 8-fluoro group in this compound may accelerate SNAr reactions at position 1 or 5 compared to chloro or bromo analogs, though experimental data are lacking .

Biological Activity

5-Bromo-1-chloro-8-fluoroisoquinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound can be synthesized through various methods, including halogenation and cyclization reactions involving isoquinoline derivatives. The presence of halogen substituents (bromo, chloro, and fluoro) is significant as these groups can influence the compound's reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific findings regarding its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Klebsiella pneumoniae25 µg/mL

The compound's effectiveness appears to be influenced by the presence of electron-withdrawing groups, which enhance its interaction with bacterial targets .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest.

Cancer Cell Line IC50 Value (µM)
A549 (lung cancer)10
MCF-7 (breast cancer)15
HeLa (cervical cancer)12

The structure-activity relationship indicates that the halogen substituents play a crucial role in enhancing cytotoxicity, with bromine showing a more potent effect compared to chlorine .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various isoquinoline derivatives, including this compound. It was found that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial potential. The study concluded that modifications in the halogen substituents could optimize activity against resistant strains .

Case Study 2: Anticancer Potential

In another investigation focusing on lung cancer treatment, researchers assessed the effects of this compound on A549 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 10 µM. Mechanistic studies suggested that the compound induced apoptosis through caspase activation pathways .

Q & A

Q. What analytical techniques are recommended for confirming the purity and structural identity of 5-Bromo-1-chloro-8-fluoroisoquinoline?

  • Methodological Answer : Purity should be confirmed using high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as referenced in catalog standards . Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) and mass spectrometry (MS) to verify halogen substitution patterns and molecular weight. For reproducibility, experimental protocols must detail solvent systems, instrument calibration, and reference standards, aligning with guidelines for rigorous documentation in organic chemistry research .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin contact or inhalation. Store the compound at 0°C–6°C if stability data suggest thermal sensitivity, as seen in analogous bromo-fluoro compounds . Waste disposal must comply with hazardous chemical protocols, including neutralization and segregation for professional disposal .

Q. How should researchers design a synthesis protocol for derivatives of this compound?

  • Methodological Answer : Begin with small-scale reactions (e.g., 1g batches) to optimize conditions (solvent, temperature, catalyst). Track reaction progress via thin-layer chromatography (TLC) and characterize intermediates at each step. For reproducibility, document deviations (e.g., exothermic events) and include control experiments to isolate side products, adhering to guidelines for supplementary data curation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using heteronuclear NMR (e.g., 19^19F, 11^11B) to clarify coupling interactions. Compare experimental data with computational predictions (DFT calculations) for halogenated isoquinolines. If impurities are suspected, repeat purification via column chromatography with gradient elution. Iterative analysis, as emphasized in qualitative research frameworks, ensures robust interpretation .

Q. What experimental strategies can address reactivity discrepancies in this compound under varying conditions?

  • Methodological Answer : Conduct systematic kinetic studies under controlled temperatures and solvents (e.g., DMF vs. THF). Use Design of Experiments (DoE) to assess variable interactions (e.g., substituent effects, leaving-group mobility). For conflicting results, apply structural equation modeling (SEM) to isolate confounding factors, as demonstrated in longitudinal chemical studies .

Q. How can computational modeling improve the prediction of regioselectivity in reactions involving this compound?

  • Methodological Answer : Combine molecular docking (for steric effects) and density functional theory (DFT) calculations (for electronic effects) to map reactive sites. Validate models against experimental outcomes (e.g., substitution at C1 vs. C8). Use hybrid approaches, such as meta-analyses of receptor-response datasets, to reconcile discrepancies between computational and wet-lab results .

Q. What frameworks are suitable for analyzing contradictory bioactivity data in studies using this compound as a pharmacophore?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis validity . For conflicting bioassay results, perform dose-response curves across multiple cell lines and employ sensitivity analyses to identify outliers. Use bootstrapping methods to quantify uncertainty in EC50 values .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

Q. What statistical approaches are recommended for analyzing time-dependent degradation studies of this compound?

  • Methodological Answer : Use time-series ANOVA to compare stability under varying pH/temperature. For non-linear degradation kinetics, apply Weibull or Gompertz models. Report confidence intervals and effect sizes to contextualize practical significance, aligning with criteria for methodological rigor .

Contradiction and Bias Mitigation

Q. How can researchers minimize selection bias in studies screening this compound derivatives for bioactivity?

  • Methodological Answer :
    Implement blinded experimental designs and randomize sample processing. Use negative controls (e.g., unmodified scaffolds) to isolate target effects. For bias detection, compare demographic and baseline variables between test groups, as outlined in longitudinal panel studies .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer :
    Reconcile discrepancies by refining computational parameters (e.g., solvent dielectric constants in DFT) and validating with isotopic labeling experiments. Publish negative results and method limitations to enhance transparency, per qualitative research best practices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-Bromo-1-chloro-8-fluoroisoquinoline

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